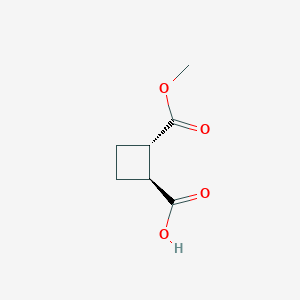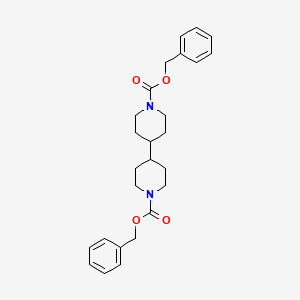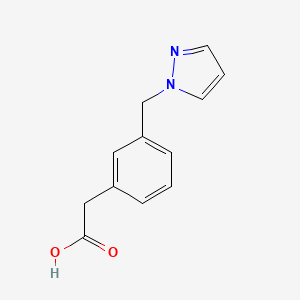
Benzyldimethylhexadecylammonium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyldimethylhexadecylammonium nitrate (BDHN) is an organic compound with a molecular formula of C32H67N2O3. It is an alkylammonium salt, which is a type of quaternary ammonium compound. BDHN has a variety of applications in scientific research, such as biochemical and physiological studies, and is used as an amphiphilic surfactant in drug delivery systems.
Applications De Recherche Scientifique
Benzyldimethylhexadecylammonium nitrate has been used in a variety of scientific research applications. It has been used as a surfactant in drug delivery systems, as a stabilizer in enzyme assays, and as a reagent in biochemical and physiological studies. It has also been used to study the effects of quaternary ammonium compounds on the structure and function of biomolecules.
Mécanisme D'action
The mechanism of action of Benzyldimethylhexadecylammonium nitrate is not fully understood. However, it is believed to interact with biological membranes, proteins, and other macromolecules. It is thought to interact with the phospholipid bilayer of the cell membrane, resulting in changes in the membrane fluidity and permeability. It is also believed to interact with proteins and other macromolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of Benzyldimethylhexadecylammonium nitrate are not fully understood. However, studies have shown that it can affect the structure and function of proteins and other macromolecules. It has also been shown to affect the permeability of cell membranes, and can induce apoptosis in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Benzyldimethylhexadecylammonium nitrate in lab experiments is its low toxicity. It is not known to be toxic to humans and is generally considered to be safe for use in laboratory studies. However, it can be difficult to work with, as it is a highly hydrophobic compound and can be difficult to dissolve in aqueous solutions. Additionally, it can be difficult to purify and isolate Benzyldimethylhexadecylammonium nitrate from reaction mixtures.
Orientations Futures
There are a number of potential future directions for research involving Benzyldimethylhexadecylammonium nitrate. One potential area of research would be to further investigate the biochemical and physiological effects of Benzyldimethylhexadecylammonium nitrate on proteins and other macromolecules. Additionally, further research could be done to explore the potential applications of Benzyldimethylhexadecylammonium nitrate in drug delivery systems. Finally, studies could be done to investigate the effects of Benzyldimethylhexadecylammonium nitrate on the permeability of cell membranes and its ability to induce apoptosis.
Méthodes De Synthèse
Benzyldimethylhexadecylammonium nitrate can be synthesized using a variety of methods. One method involves the reaction of benzyldimethylhexadecylamine (BDHA) with nitric acid. This reaction produces Benzyldimethylhexadecylammonium nitrate and ammonium nitrate as the by-products. The reaction is typically carried out at room temperature and requires stirring for several hours. The reaction can be monitored by measuring the pH of the reaction mixture. The product can then be isolated and purified by column chromatography.
Propriétés
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;nitrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;2-1(3)4/h17-19,21-22H,4-16,20,23-24H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSYTSOXCFAJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[N+](=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyldimethylhexadecylammonium nitrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)
![tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate](/img/structure/B6358039.png)
![4-Methyl-2-[4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6358045.png)
![6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B6358052.png)





![3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6358083.png)